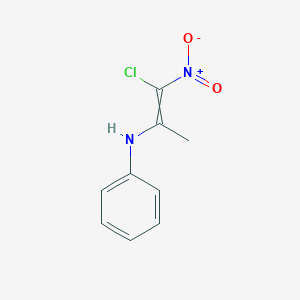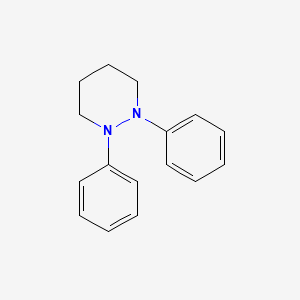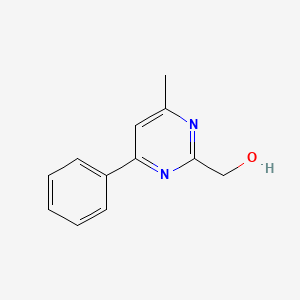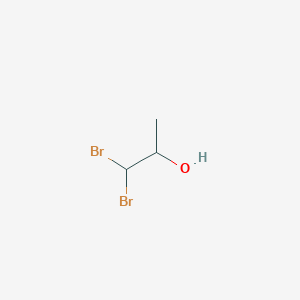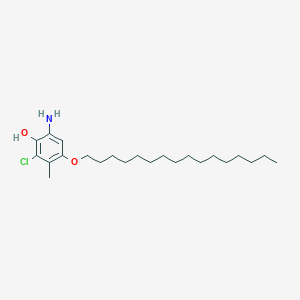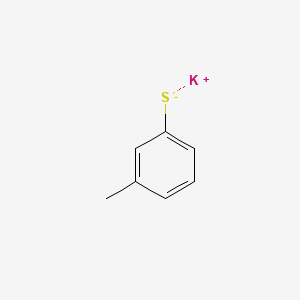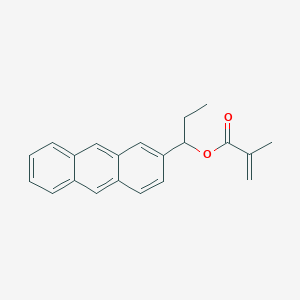
1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is a chemical compound characterized by the presence of an anthracene moiety attached to a propyl group, which is further linked to a 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate typically involves the esterification of 1-(Anthracen-2-YL)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 1-(Anthracen-2-YL)propanol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as photoresists and coatings.
Wirkmechanismus
The mechanism of action of 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is largely dependent on its chemical structure. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
1-(Anthracen-2-YL)ethanol: Similar structure but lacks the ester group.
1-(Anthracen-9-YL)propyl 2-methylprop-2-enoate: Similar ester group but different position of the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene moiety but with a carboxylic acid group instead of an ester.
Uniqueness: 1-(Anthracen-2-YL)propyl 2-methylprop-2-enoate is unique due to the combination of the anthracene moiety and the ester group, which imparts distinct chemical reactivity and potential applications. The specific positioning of the anthracene group also influences its electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
63619-53-4 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-anthracen-2-ylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H20O2/c1-4-20(23-21(22)14(2)3)18-10-9-17-11-15-7-5-6-8-16(15)12-19(17)13-18/h5-13,20H,2,4H2,1,3H3 |
InChI-Schlüssel |
BRWSYTKNLNWBKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



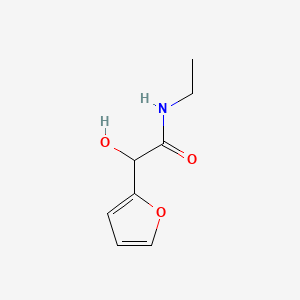
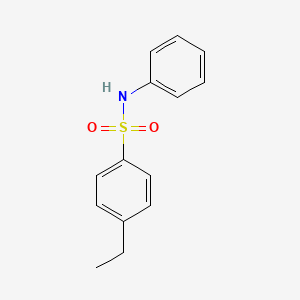
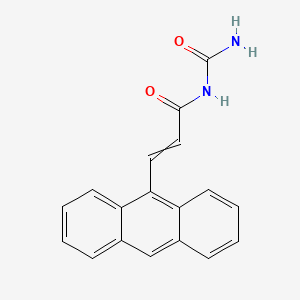
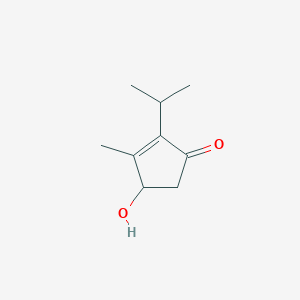
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

